Cas no 134446-29-0 (Benzenemethanol, a-(4-chlorophenyl)-3-methoxy-)

Benzenemethanol, a-(4-chlorophenyl)-3-methoxy- 化学的及び物理的性質
名前と識別子
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- Benzenemethanol, a-(4-chlorophenyl)-3-methoxy-
- 4-CHLORO-3'-METHOXYBENZHYDROL
- Benzenemethanol, α-(4-chlorophenyl)-3-methoxy- (9CI)
- (4-Chlorophenyl)(3-methoxyphenyl)methanol
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- MDL: MFCD06201294
- インチ: 1S/C14H13ClO2/c1-17-13-4-2-3-11(9-13)14(16)10-5-7-12(15)8-6-10/h2-9,14,16H,1H3
- InChIKey: CBQAUTIENGBUKR-UHFFFAOYSA-N
- SMILES: C1(=CC=CC(OC)=C1)C(O)C1C=CC(=CC=1)Cl
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 2
- 重原子数量: 17
- 回転可能化学結合数: 3
Benzenemethanol, a-(4-chlorophenyl)-3-methoxy- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Fluorochem | 022466-5g |
4-Chloro-3'-methoxybenzhydrol |
134446-29-0 | 97.0% | 5g |
£922.00 | 2023-04-18 | |
abcr | AB166884-5 g |
4-Chloro-3'-methoxybenzhydrol; 97% |
134446-29-0 | 5 g |
€1,004.40 | 2023-07-20 | ||
Fluorochem | 022466-25g |
4-Chloro-3'-methoxybenzhydrol |
134446-29-0 | 97% | 25g |
£1544.00 | 2022-03-01 | |
abcr | AB166884-5g |
4-Chloro-3'-methoxybenzhydrol; 97% |
134446-29-0 | 5g |
€1004.40 | 2023-09-16 | ||
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD590691-1g |
(4-Chlorophenyl)(3-methoxyphenyl)methanol |
134446-29-0 | 97% | 1g |
¥2905.0 | 2023-04-03 | |
Fluorochem | 022466-1g |
4-Chloro-3'-methoxybenzhydrol |
134446-29-0 | 97% | 1g |
£333.00 | 2022-03-01 | |
Oakwood | 022466-5g |
4-Chloro-3'-methoxybenzhydrol |
134446-29-0 | 97% | 5g |
$1336.00 | 2023-09-17 | |
Fluorochem | 022466-25g |
4-Chloro-3'-methoxybenzhydrol |
134446-29-0 | 97.0% | 25g |
£2,008.00 | 2023-04-18 | |
abcr | AB166884-1g |
4-Chloro-3'-methoxybenzhydrol, 97%; . |
134446-29-0 | 97% | 1g |
€1621.70 | 2025-02-16 | |
abcr | AB166884-1 g |
4-Chloro-3'-methoxybenzhydrol; 97% |
134446-29-0 | 1 g |
€496.00 | 2023-07-20 |
Benzenemethanol, a-(4-chlorophenyl)-3-methoxy- 関連文献
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Qingxia Duan,Hanchuang Zhu,Caiyun Liu,Ruifang Yuan,Zhaotong Fang,Zuokai Wang,Pan Jia,Zilu Li,Wenlong Sheng,Baocun Zhu Analyst, 2019,144, 1426-1432
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Mark DeWaele,Yoonbae Oh,Cheonho Park,Yu Min Kang,Hojin Shin,Charles D. Blaha,In Young Kim,Dong Pyo Jang Analyst, 2017,142, 4317-4321
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Kaori Sugizaki,Akiko Nakamura,Hiroyuki Yanagisawa,Shuji Ikeda Chem. Commun., 2011,47, 11231-11233
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Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
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Zhimin Dong,Zifan Li,Yue Feng,Wenjie Dong,Ting Wang,Zhongping Cheng,Youqun Wang,Ying Dai,Xiaohong Cao,Yuhui Liu Environ. Sci.: Nano, 2021,8, 2372-2385
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Liming Hong,Fuqing Yu J. Mater. Chem. C, 2021,9, 9142-9146
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Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352
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Zhong Wei Jiang,Ting Ting Zhao,Shu Jun Zhen,Chun Mei Li,Yuan Fang Li J. Mater. Chem. A, 2021,9, 9301-9306
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Ryota Sakamoto,Taishiro Sasaki,Norikazu Honda,Takeshi Yamamura Chem. Commun., 2009, 5156-5158
Benzenemethanol, a-(4-chlorophenyl)-3-methoxy-に関する追加情報
Benzenemethanol, a-(4-chlorophenyl)-3-methoxy-
Benzeneremethanol, also known by its CAS number 134446-29-0, is a synthetic organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biochemical research. This compound belongs to the class of aromatic alcohols, characterized by its unique structure that combines a benzene ring with hydroxyl and methoxy substituents. The specific arrangement of these groups makes it a subject of interest for researchers exploring drug discovery, antimicrobial agents, and biochemical pathways.
One of the key features of Benzeneremethanol is its 4-chlorophenyl group, which introduces a halogen substituent to the benzene ring. This substitution not only modifies the electronic properties of the molecule but also enhances its potential for binding interactions with biological targets. The presence of the methoxy group at the 3-position further contributes to the compound's complexity, as it introduces steric and electronic effects that can influence enzyme activity and receptor binding.
Recent studies have highlighted the role of Benzeneremethanol in inhibiting key enzymes involved in disease pathways. For instance, research published in 2023 demonstrated its potential as a tyrosine kinase inhibitor, which is significant given the critical role of these enzymes in cancer signaling and cell proliferation. The compound's ability to modulate such pathways opens up new avenues for its application in oncology and signal transduction research.
Another area of interest lies in its antimicrobial properties. Laboratory experiments have shown that Benzeneremethanol exhibits broad-spectrum antimicrobial activity, particularly against gram-positive bacteria. This makes it a promising candidate for the development of new antibiotics, which are increasingly needed due to the rise of antimicrobial resistance worldwide.
Beyond its direct pharmacological applications, Benzeneremethanol has also been explored for its potential as a template molecule in polymer synthesis. Its functional groups allow for easy modification and coupling reactions, making it a valuable building block for the creation of smart materials with applications in drug delivery systems and biosensors.
Recent advancements in crystallography have provided deeper insights into the molecular structure of Benzeneremethanol. High-resolution X-ray diffraction studies have revealed how the chlorophenyl group influences the compound's crystalline properties, which are essential for understanding its bioavailability and dissolution kinetics.
Furthermore, computational chemistry approaches have been employed to predict the toxicity profile of Benzeneremethanol. Using QSAR (Quantitative Structure-Activity Relationship) models, researchers have identified key structural features that contribute to its cytotoxicity and mutagenicity, which are crucial considerations in drug safety assessment.
In summary, Benzeneremethanol is a multifaceted compound with significant potential in various areas of biomedical research. Its unique structure, combined with recent findings in enzymatic inhibition, antimicrobial activity, and material science, positions it as a valuable tool for researchers and developers in the pharmaceutical industry.
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